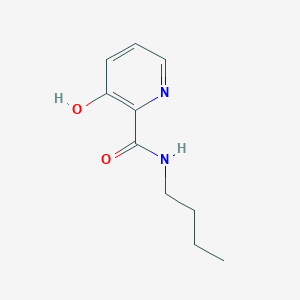
N-Butyl-3-hydroxypyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyl-3-hydroxypyridine-2-carboxamide, also known as Bucladesine or dibutyryl cyclic AMP, is a cyclic nucleotide analog that has been widely used in scientific research. It was first synthesized in the 1960s and has since been used in various biochemical and physiological studies. Bucladesine is a potent activator of cyclic AMP-dependent protein kinase (PKA) and has been shown to have a wide range of effects on cellular processes.
作用機序
N-Butyl-3-hydroxypyridine-2-carboxamide acts as a potent activator of PKA by mimicking the action of cyclic AMP. It binds to the regulatory subunit of PKA, causing the release of the catalytic subunit. The catalytic subunit then phosphorylates a wide range of cellular proteins, leading to changes in their function.
生化学的および生理学的効果
N-Butyl-3-hydroxypyridine-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. It can induce the differentiation of various cell types, including muscle cells, adipocytes, and neurons. It can also stimulate the release of neurotransmitters, such as dopamine and acetylcholine, and increase the activity of ion channels, such as calcium channels.
実験室実験の利点と制限
One of the main advantages of using N-Butyl-3-hydroxypyridine-2-carboxamide in lab experiments is its potency and specificity. It can activate PKA at low concentrations and has a high affinity for the regulatory subunit of PKA. However, N-Butyl-3-hydroxypyridine-2-carboxamide has been shown to have some limitations in certain experimental settings. For example, it can be rapidly metabolized in some cell types, leading to a short-lived activation of PKA.
将来の方向性
There are several future directions for the use of N-Butyl-3-hydroxypyridine-2-carboxamide in scientific research. One potential area of research is the role of cyclic AMP in the regulation of immune cell function. N-Butyl-3-hydroxypyridine-2-carboxamide has been shown to modulate the activity of immune cells, such as T cells and macrophages, and may have potential therapeutic applications in the treatment of autoimmune diseases. Another area of research is the use of N-Butyl-3-hydroxypyridine-2-carboxamide in the study of neurodegenerative diseases, such as Alzheimer's disease. N-Butyl-3-hydroxypyridine-2-carboxamide has been shown to enhance synaptic plasticity and may have potential as a treatment for cognitive impairment.
合成法
N-Butyl-3-hydroxypyridine-2-carboxamide can be synthesized by the reaction of butyric anhydride with 3-hydroxypyridine-2-carboxylic acid in the presence of a catalyst such as sulfuric acid. The reaction yields N-Butyl-3-hydroxypyridine-2-carboxamide as a white crystalline powder.
科学的研究の応用
N-Butyl-3-hydroxypyridine-2-carboxamide has been widely used in scientific research as a tool to study the role of cyclic AMP in various cellular processes. It has been used to investigate the effects of cyclic AMP on gene expression, cell proliferation, differentiation, and apoptosis. N-Butyl-3-hydroxypyridine-2-carboxamide has also been used to study the role of cyclic AMP in the regulation of ion channels, neurotransmitter release, and synaptic plasticity.
特性
CAS番号 |
1079-41-0 |
|---|---|
製品名 |
N-Butyl-3-hydroxypyridine-2-carboxamide |
分子式 |
C10H14N2O2 |
分子量 |
194.23 g/mol |
IUPAC名 |
N-butyl-3-hydroxypyridine-2-carboxamide |
InChI |
InChI=1S/C10H14N2O2/c1-2-3-6-12-10(14)9-8(13)5-4-7-11-9/h4-5,7,13H,2-3,6H2,1H3,(H,12,14) |
InChIキー |
OWPOMFAYGIXICK-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=C(C=CC=N1)O |
正規SMILES |
CCCCNC(=O)C1=C(C=CC=N1)O |
その他のCAS番号 |
1079-41-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



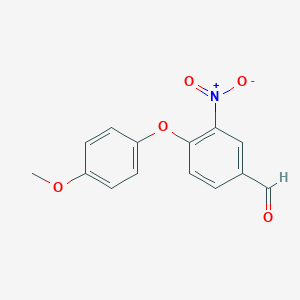
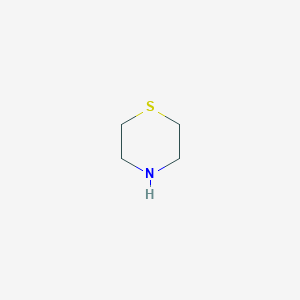
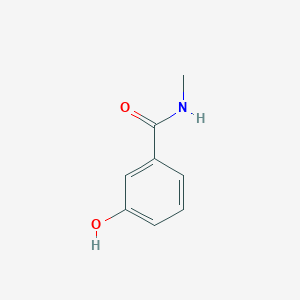
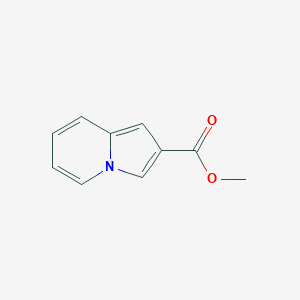
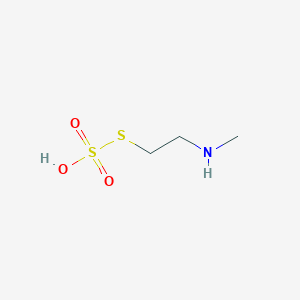
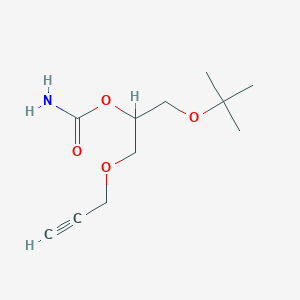
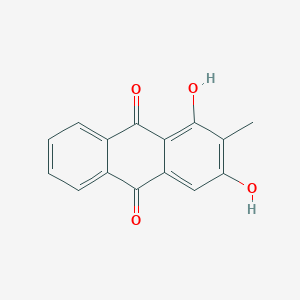
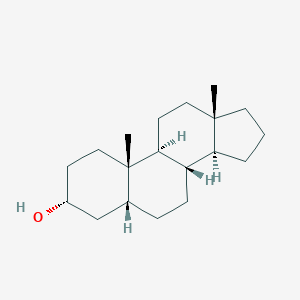
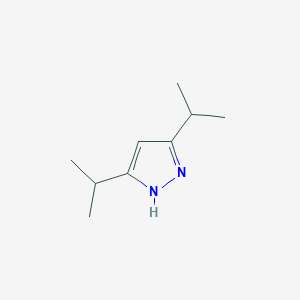
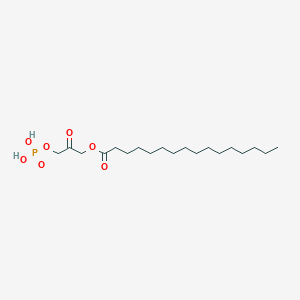
![Barium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B91165.png)
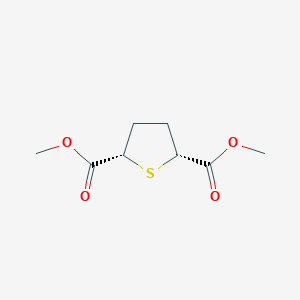
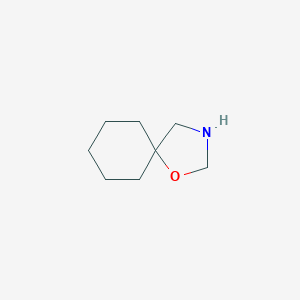
![potassium;[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B91168.png)